1,4-di-2-furoyl-1,4-diazepane
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Overview
Description
1,4-di-2-furoyl-1,4-diazepane is a heterocyclic compound characterized by the presence of two furoyl groups attached to a diazepane ring
Preparation Methods
The synthesis of 1,4-di-2-furoyl-1,4-diazepane typically involves the reaction of furoyl chloride with 1,4-diazepane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,4-di-2-furoyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted diazepane derivatives.
Scientific Research Applications
1,4-di-2-furoyl-1,4-diazepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-di-2-furoyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,4-di-2-furoyl-1,4-diazepane can be compared with other similar compounds, such as:
1,4-diazepane: Lacks the furoyl groups, making it less complex and potentially less active in certain applications.
1,4-diazepan-2-one: Contains a carbonyl group, which may alter its reactivity and biological activity.
1,4-diazepane-2-thione: Contains a thione group, which can impact its chemical and biological properties.
The unique structural features of this compound, such as the presence of two furoyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(12-4-1-10-20-12)16-6-3-7-17(9-8-16)15(19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNNRTLGUAEQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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